Ethyl 4-((4-((2,5-dimethylphenyl)amino)pteridin-2-yl)amino)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

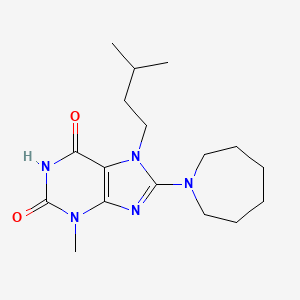

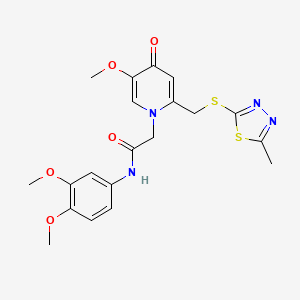

Ethyl 4-((4-((2,5-dimethylphenyl)amino)pteridin-2-yl)amino)benzoate is a chemical compound with the molecular formula C23H22N6O2 . It is also known as EDP-420 or GSK-420.

Molecular Structure Analysis

The molecular structure of this compound consists of a pteridin-2-yl group attached to a benzoate ester via an amino linkage . The pteridin-2-yl group is further substituted with a 2,5-dimethylphenylamino group .Scientific Research Applications

Chemical Structures and Supramolecular Assemblies

Studies on substituted benzoates, such as those involving ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, have contributed to understanding hydrogen-bonded supramolecular structures in varying dimensions. These investigations reveal the intricacies of molecular interactions and assembly, highlighting the potential of ethyl 4-((4-((2,5-dimethylphenyl)amino)pteridin-2-yl)amino)benzoate in contributing to the development of novel materials and nanotechnology applications (Portilla et al., 2007).

Synthesis and Characterization of Heterocyclic Compounds

The exploration of ethyl pteridine-4-carboxylate and its derivatives has provided valuable information on the synthesis and properties of pteridine-based compounds. Such research lays the groundwork for the synthesis of ethyl 4-((4-((2,5-dimethylphenyl)amino)pteridin-2-yl)amino)benzoate and its analogs, which could have significant implications in pharmaceutical development and material science (Clark, 1967).

Photopolymerization and Photoactive Materials

The base-induced aerobic dimerization of ethyl 4-(2,5-dimethylthiophen-3-yl)-3-ketobutanoate to produce photochromic diarylethene showcases the potential of utilizing ethyl 4-((4-((2,5-dimethylphenyl)amino)pteridin-2-yl)amino)benzoate in the development of photoactive compounds. Such compounds can be used in the design of new materials with tailored photochemical properties for applications in optoelectronics and molecular devices (Lvov et al., 2017).

Antimicrobial and Anticancer Agents

Research into new quinazolines and pyrazole derivatives, synthesized from related benzoate compounds, has shown significant antimicrobial and anticancer activity. This highlights the potential for ethyl 4-((4-((2,5-dimethylphenyl)amino)pteridin-2-yl)amino)benzoate to serve as a precursor in the development of novel therapeutic agents with specific activity against pathogenic microorganisms and cancer cells (Desai et al., 2007).

properties

IUPAC Name |

ethyl 4-[[4-(2,5-dimethylanilino)pteridin-2-yl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O2/c1-4-31-22(30)16-7-9-17(10-8-16)26-23-28-20-19(24-11-12-25-20)21(29-23)27-18-13-14(2)5-6-15(18)3/h5-13H,4H2,1-3H3,(H2,25,26,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFHZNJCZEJOTBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=C(C=CC(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-((4-((2,5-dimethylphenyl)amino)pteridin-2-yl)amino)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

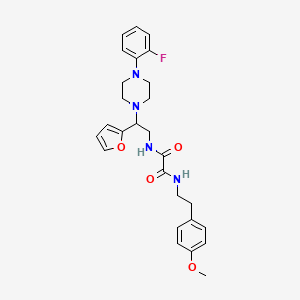

![2-[1-[4-(2-Fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2763155.png)

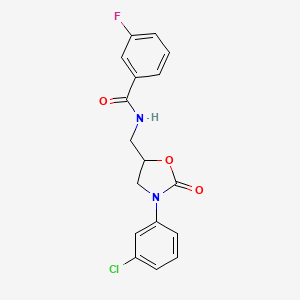

![tert-butyl 9-Oxa-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B2763157.png)

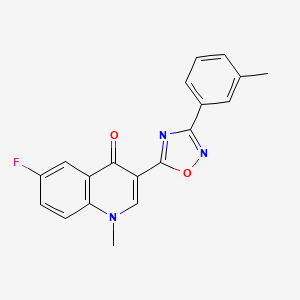

![2-iodo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2763162.png)

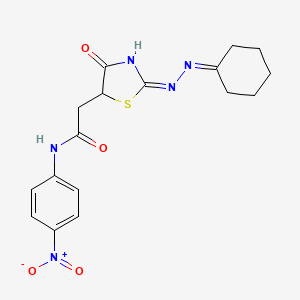

![2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-isopropylacetamide](/img/structure/B2763163.png)

![6'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2763169.png)

![2-[(2,4-Dimethoxyphenyl)methylamino]-5-(trifluoromethyl)benzenesulfonamide](/img/structure/B2763174.png)